Cysteamine Hydrochloride

Description

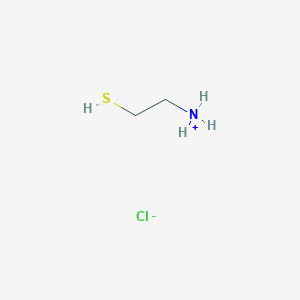

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMADIBCHLQMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-23-1 (Parent) | |

| Record name | Cysteamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045779 | |

| Record name | Cysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Cysteamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

156-57-0, 16904-32-8 | |

| Record name | Cysteamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethiol, 2-amino-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16904-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cysteamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF1B771SVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the In Vitro Antioxidant Properties of Cysteamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteamine hydrochloride (CSH), the salt form of the aminothiol cysteamine, is a compound of significant interest for its potent antioxidant properties. Arising from the metabolic degradation of coenzyme A, cysteamine plays a crucial role in cellular redox homeostasis. Its therapeutic applications, most notably in the treatment of nephropathic cystinosis, are intrinsically linked to its ability to mitigate oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanistic pathways. The primary antioxidant functions of CSH include direct scavenging of reactive oxygen species (ROS), modulation of antioxidant enzyme activity, and replenishment of intracellular glutathione (GSH) stores, making it a multifaceted agent in combating oxidative damage.

Core Mechanisms of Antioxidant Action

The antioxidant efficacy of this compound is attributed to several interconnected mechanisms.

-

Direct Radical Scavenging: Cysteamine is an effective scavenger of highly reactive free radicals. Its thiol (-SH) group can directly donate a hydrogen atom to neutralize radicals like the hydroxyl radical (•OH) and hypochlorous acid (HOCl).[1][2] It also demonstrates the ability to react with and neutralize hydrogen peroxide (H₂O₂).[1]

-

Enhancement of Intracellular Glutathione (GSH): A primary mechanism of CSH's antioxidant effect is its ability to bolster the cell's own primary antioxidant defense, glutathione.[1][3][4] Cysteamine promotes the synthesis of GSH by providing the precursor amino acid, cysteine.[5][6][7] It achieves this by cleaving the disulfide bond in cystine, generating cysteine which can then be utilized in the glutathione cycle.[2][8][9] This action helps restore the cellular redox state and enhances the capacity to neutralize oxidative threats.[1][4]

-

Modulation of Antioxidant Enzymes: Cysteamine has been shown to influence the activity of key antioxidant enzymes. In vitro studies have demonstrated that it can increase the activity of catalase (CAT) and glutathione peroxidase (GPx), while its effect on superoxide dismutase (SOD) can vary depending on the experimental conditions.[5][10][11]

-

Inhibition of Pro-oxidant Enzymes: Cysteamine can inhibit the activity of enzymes like transglutaminase, which can be involved in pathological processes that contribute to oxidative stress.[1][12]

Visualization of Primary Antioxidant Mechanism

The following diagram illustrates the principal mechanism by which this compound enhances intracellular antioxidant defenses through the glutathione pathway.

Quantitative Data on Antioxidant Efficacy

The following tables summarize quantitative findings from various in vitro studies, providing a comparative look at the antioxidant potential of this compound.

Table 1: Radical Scavenging and Inhibitory Concentrations

| Parameter | Value | Cell Type / Assay Condition | Reference |

| IC₅₀ | 30–80 µM | Varies by cell type and assay | [8] |

Table 2: Effects on Antioxidant Enzymes and Biomarkers

| Parameter Measured | Effect of Cysteamine | Model / Condition | Reference |

| Total Thiol Content | Increased by 53% (Day 7) | Mouse model of unilateral ureteral obstruction | [13] |

| Protein Oxidation | Reduced by >50% | Cysteamine bitartrate treatment | [13] |

| Catalase (CAT) Activity | Increased | Rat cerebral cortex (in vivo admin.) | [10] |

| Catalase (CAT) Activity | Decreased (at 1 mM) | Rat cerebral cortex (in vitro) | [10] |

| Glutathione Peroxidase (GPx) | Decreased | Rat cerebral cortex (in vivo admin.) | [10] |

| Glutathione Peroxidase (GPx) | Increased | Rat cerebral cortex (in vitro) | [10] |

| Superoxide Dismutase (SOD) | No alteration | Rat cerebral cortex (in vivo admin.) | [10] |

| SOD, CAT, GPx, Total Antioxidant Capacity (T-AOC), GSH | Linearly increased with dose | In vitro rumen fermentation | [5][11] |

| Malondialdehyde (MDA) | Decreased | In vitro rumen fermentation | [5][11] |

Detailed Experimental Protocols

Precise and reproducible methodologies are critical for evaluating antioxidant capacity. The following sections detail the protocols for key in vitro assays used to characterize this compound.

ROS Scavenging Assay (DCFH-DA Method)

This assay measures the ability of a compound to scavenge intracellular reactive oxygen species.

-

Principle: The non-fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) passively diffuses into cells. Intracellular esterases cleave the acetate groups, trapping the probe. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

-

Protocol Outline:

-

Cell Culture: Plate cells, such as Human Corneal Endothelial Cells (HCECs), in a suitable microplate and culture until confluent.[3]

-

Induce Oxidative Stress: Treat cells with an oxidizing agent like tert-butyl hydroperoxide (tBHP) to induce ROS production.[3]

-

Cysteamine Treatment: Concurrently or pre-treat cells with various concentrations of this compound.

-

Probe Loading: Wash the cells and incubate with DCFH-DA solution in the dark.

-

Measurement: After incubation, measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm). A decrease in fluorescence in cysteamine-treated cells compared to the tBHP-only control indicates ROS scavenging.[3]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

A common, rapid, and simple chemical assay to determine general antioxidant capacity.

-

Principle: DPPH is a stable free radical with a deep purple color, showing a maximum absorbance around 517 nm.[14][15] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form (DPPH-H), resulting in a color change from purple to yellow and a decrease in absorbance.[16]

-

Protocol Outline:

-

Reagent Preparation: Prepare a fresh working solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[16][17]

-

Reaction: Add the this compound solution (at various concentrations) to the DPPH solution.[16] A blank is prepared with the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[16][17]

-

Measurement: Read the absorbance of the solution at 517 nm using a spectrophotometer.[14][17]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[18] Antioxidants capable of donating a hydrogen atom or an electron will reduce the ABTS•+, causing the solution to lose its color. The change is monitored by measuring the decrease in absorbance, typically at 734 nm.[18]

-

Protocol Outline:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.[18]

-

Working Solution: Dilute the stock solution with a buffer (e.g., phosphate buffer) to obtain a specific absorbance at 734 nm.

-

Reaction: Add the this compound solution to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.[18]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

-

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key enzyme in dismutating the superoxide anion radical (O₂•⁻).

-

Principle: This indirect assay is based on the inhibition of a superoxide-driven reaction.[19] A system (e.g., xanthine/xanthine oxidase) is used to generate a constant flux of O₂•⁻.[19] These radicals then reduce a detector compound (e.g., a tetrazolium salt like WST-1 or nitroblue tetrazolium) to a colored formazan product.[19] SOD present in the sample competes for the O₂•⁻, thereby inhibiting the color-forming reaction.[19][20]

-

Protocol Outline:

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction Mixture: In a microplate, combine the sample, the detection reagent (tetrazolium salt), and the xanthine solution.

-

Initiation: Start the reaction by adding xanthine oxidase.

-

Measurement: Monitor the rate of formazan dye formation by measuring the absorbance change over time at the appropriate wavelength (e.g., 450 nm for WST-1).[19]

-

Calculation: The SOD activity is determined by the degree of inhibition of the reaction rate compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reaction by 50%.[20]

-

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, which catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[21]

-

Principle: The most direct method involves monitoring the rate of H₂O₂ disappearance. Hydrogen peroxide has a strong absorbance in the UV range, and its decomposition can be directly followed by the decrease in absorbance at 240 nm.

-

Protocol Outline:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., phosphate buffer).

-

Reaction Mixture: Prepare a solution of H₂O₂ in the buffer.

-

Initiation: Add the sample lysate to the H₂O₂ solution in a UV-transparent cuvette.

-

Measurement: Immediately begin recording the decrease in absorbance at 240 nm over time using a UV-Vis spectrophotometer.

-

Calculation: The catalase activity is calculated from the initial rate of absorbance decrease using the molar extinction coefficient of H₂O₂.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the DPPH radical scavenging and SOD activity assays.

Signaling Pathways and Molecular Interactions

Beyond direct scavenging, this compound's antioxidant effects involve the modulation of key cellular signaling pathways.

-

Keap1-Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Cysteamine has been suggested to activate the Keap1-Nrf2 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[22][23]

-

TGF-β Independent Mechanisms: In studies related to fibrosis, where oxidative stress is a key driver, cysteamine has been shown to exert its antifibrotic effects through mechanisms that are independent of the canonical Transforming growth factor-beta (TGF-β) signaling pathway, highlighting its targeted action on oxidative stress reduction.[13]

-

Neuroprotective Pathways: In the context of neurodegeneration, cysteamine and its oxidized form, cystamine, mitigate oxidative stress and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF).[23]

Conclusion

This compound exhibits robust and multifaceted antioxidant properties in vitro. Its efficacy stems from a combination of direct free radical scavenging, significant enhancement of the intracellular glutathione pool, and modulation of the activity of critical antioxidant enzymes. The quantitative data consistently demonstrate its ability to reduce oxidative biomarkers and protect cellular components from damage. The detailed protocols provided herein offer a standardized framework for researchers to further investigate and harness the therapeutic potential of this potent aminothiol. For professionals in drug development, this compound represents a promising candidate for conditions where oxidative stress is a key pathological component.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effect of cysteamine on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. cystinosis.org.uk [cystinosis.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. Cysteamine Supplementation In Vitro Remarkably Promoted Rumen Fermentation Efficiency towards Propionate Production via Prevotella Enrichment and Enhancing Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Superoxide Dismutase Assay Kits: R&D Systems [rndsystems.com]

- 20. Production of Human Cu,Zn SOD with Higher Activity and Lower Toxicity in E. coli via Mutation of Free Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

The Role of Cysteamine Hydrochloride in Modulating Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteamine hydrochloride, a well-established therapeutic agent for nephropathic cystinosis, is gaining increasing attention for its potent antioxidant properties and its ability to modulate key oxidative stress pathways. This technical guide provides an in-depth analysis of the mechanisms by which this compound mitigates cellular damage induced by reactive oxygen species (ROS). It consolidates quantitative data from preclinical studies, details relevant experimental protocols for assessing oxidative stress, and presents visual representations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oxidative stress-related pathologies.

Core Mechanisms of Action

This compound combats oxidative stress through a multi-pronged approach, encompassing both direct and indirect antioxidant activities.

-

Direct Radical Scavenging: As a thiol-containing compound, cysteamine can directly scavenge free radicals, thereby neutralizing their damaging effects on cellular macromolecules.[1]

-

Replenishment of Intracellular Glutathione (GSH): Cysteamine plays a crucial role in bolstering the cell's primary endogenous antioxidant, glutathione. It facilitates the uptake of cystine, the oxidized form of cysteine, and promotes its reduction to cysteine, a rate-limiting precursor for GSH synthesis.[2][3][4] This leads to a significant increase in the intracellular GSH pool, enhancing the cell's capacity to neutralize ROS.[2][3][4]

-

Modulation of Antioxidant Enzyme Activity: Cysteamine has been shown to influence the activity of key antioxidant enzymes. Studies have reported its ability to increase the activity of catalase (CAT), an enzyme that catalyzes the decomposition of hydrogen peroxide, while modulating the activity of glutathione peroxidase (GPX), which reduces hydrogen peroxide and lipid hydroperoxides.[5]

-

Activation of the Nrf2-ARE Signaling Pathway: Cysteamine and its oxidized form, cystamine, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master transcriptional regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7][8][9][10] Cysteamine is thought to induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, leading to their upregulation.[7][8]

Quantitative Effects on Oxidative Stress Markers

The antioxidant effects of cysteamine have been quantified in various preclinical models. The following tables summarize key findings.

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Reactive Oxygen Species (ROS) Generation | PMA-stimulated RAW macrophages | Cysteamine | 33% reduction in extracellular ROS | [5] |

| Macrophages co-cultured with apoptotic renal tubular cells | Cysteamine | 43%–52% reduction in intracellular oxidant species | [5][11] | |

| Total Thiol Content | Unilateral Ureteral Obstruction (UUO) mouse model (kidney tissue) | Cysteamine bitartrate | 53% increase on day 7 | [5] |

| Protein Oxidation | Unilateral Ureteral Obstruction (UUO) mouse model (kidney tissue) | Cysteamine bitartrate | >50% reduction in protein oxidation | [12] |

| Glutathione (GSH) Levels | Chinese hamster ovary (CHO) cells | Cysteamine (MEA) | Twofold increase in cellular GSH | [3] |

Signaling and Mechanistic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of this compound in modulating oxidative stress.

Caption: Cysteamine promotes glutathione synthesis by facilitating cystine uptake.

Caption: Cysteamine activates the Nrf2-ARE antioxidant response pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cysteamine's antioxidant effects.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe.[13][14][15][16][17]

Materials:

-

Adherent cells (e.g., macrophages, epithelial cells)

-

24-well or 96-well cell culture plates

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed adherent cells in a multi-well plate at an appropriate density and allow them to attach overnight.[13]

-

Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution in pre-warmed serum-free cell culture medium to a final concentration of 10-25 µM.[17]

-

Cell Treatment: Expose the cells to this compound at the desired concentrations for the specified duration. Include appropriate controls (untreated cells, vehicle control).

-

DCFH-DA Staining:

-

Induction of Oxidative Stress (Optional): If investigating the protective effects of cysteamine, induce oxidative stress by adding an agent like H₂O₂ or PMA after the washing step.

-

Fluorescence Measurement:

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

-

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the relative change in ROS levels.

Measurement of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[18][19][20][21][22]

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA) solution

-

MDA standard solution

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer on ice.

-

Reaction Mixture:

-

Incubation: Incubate the tubes at 95°C for 45-60 minutes to facilitate the reaction between MDA and TBA.[22]

-

Cooling and Centrifugation: Cool the tubes on ice and then centrifuge to pellet the precipitate.[20]

-

Absorbance Measurement: Transfer the supernatant to a new tube or a microplate well and measure the absorbance at approximately 532 nm.[19]

-

Standard Curve: Prepare a standard curve using known concentrations of MDA.

-

Calculation: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Protein Carbonyl Content

This spectrophotometric assay is based on the reaction of protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH).[23][24][25][26][27]

Materials:

-

Protein sample (e.g., plasma, cell lysate)

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Trichloroacetic acid (TCA) solution

-

Ethanol/ethyl acetate wash solution

-

Guanidine hydrochloride solution

-

Spectrophotometer

Procedure:

-

Sample Derivatization:

-

Incubate the protein sample with the DNPH solution to form protein hydrazones. A parallel sample is incubated with HCl as a blank.[26]

-

-

Protein Precipitation: Add TCA to precipitate the proteins.[23]

-

Washing: Pellet the proteins by centrifugation and wash the pellet multiple times with an ethanol/ethyl acetate solution to remove excess DNPH.[23]

-

Solubilization: Resuspend the protein pellet in a guanidine hydrochloride solution.[26]

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 375 nm.[23][27]

-

Calculation: Calculate the protein carbonyl content using the molar extinction coefficient of DNPH.

Antioxidant Enzyme Activity Assays

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[1][6][28][29][30]

Procedure Overview:

The activity of catalase can be determined by monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed.[1] Alternatively, a colorimetric method can be used where the remaining H₂O₂ reacts with a chromogen to produce a colored product that is measured spectrophotometrically.[6]

This assay typically uses a system that generates superoxide radicals, and the ability of the sample to inhibit the reduction of a detector molecule (e.g., WST-1, NBT) by these radicals is measured.[31][32][33][34][35]

Procedure Overview:

A xanthine/xanthine oxidase system is commonly used to generate superoxide radicals. In the presence of a detector molecule, a colored formazan dye is produced. SOD in the sample will compete for the superoxide radicals, thus inhibiting the color development. The degree of inhibition is proportional to the SOD activity.[31][35]

This is typically a coupled enzyme assay.[36][37][38][39][40]

Procedure Overview:

GPX catalyzes the reduction of an organic peroxide (e.g., cumene hydroperoxide) by glutathione (GSH), which becomes oxidized to GSSG. The GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH disappearance, monitored by the decrease in absorbance at 340 nm, is proportional to the GPX activity.[36][37]

Caption: Workflow for measuring intracellular ROS using the DCFH-DA assay.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of oxidative stress through its direct scavenging activity, its crucial role in replenishing the intracellular glutathione pool, and its ability to activate the protective Nrf2 signaling pathway. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further investigation into its therapeutic applications for a wide range of diseases where oxidative stress is a key pathological component. Future research should focus on clinical trials to validate these preclinical findings and to explore the efficacy of this compound in human diseases characterized by oxidative damage.[37][38] The development of novel drug delivery systems could also enhance its therapeutic index and expand its clinical utility.

References

- 1. 過氧化氫酶 (EC 1.11.1.6) 的酵素測試 [sigmaaldrich.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by cysteamine and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. researchgate.net [researchgate.net]

- 8. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. arigobio.com [arigobio.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. bioquochem.com [bioquochem.com]

- 18. 4.5.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay [bio-protocol.org]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. nwlifescience.com [nwlifescience.com]

- 21. ethosbiosciences.com [ethosbiosciences.com]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mmpc.org [mmpc.org]

- 26. chem.as.uky.edu [chem.as.uky.edu]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. asm.org [asm.org]

- 30. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 31. assaygenie.com [assaygenie.com]

- 32. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [en.bio-protocol.org]

- 33. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 34. arborassays.com [arborassays.com]

- 35. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. nwlifescience.com [nwlifescience.com]

- 38. file.elabscience.com [file.elabscience.com]

- 39. cohesionbio.com [cohesionbio.com]

- 40. files.core.ac.uk [files.core.ac.uk]

Cysteamine Hydrochloride: A Technical Guide to its Impact on Lysosomal Function and Cystine Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of cysteamine hydrochloride, with a specific focus on its effects on lysosomal function and cystine transport. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the context of lysosomal storage disorders such as cystinosis. This document delves into the biochemical pathways influenced by cysteamine, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction: The Pathophysiology of Cystinosis

Cystinosis is a rare, autosomal recessive lysosomal storage disease caused by mutations in the CTNS gene. This gene encodes for cystinosin, a lysosomal transmembrane protein responsible for transporting the amino acid cystine out of the lysosome.[1] A defect in cystinosin leads to the accumulation and crystallization of cystine within the lysosomes of various cells and tissues throughout the body, resulting in widespread organ damage, particularly affecting the kidneys and eyes.[2][3]

Mechanism of Action of this compound

This compound is the salt form of cysteamine, a naturally occurring aminothiol.[2] Its primary therapeutic effect in cystinosis lies in its ability to reduce intralysosomal cystine levels.[2][4] The mechanism involves the following key steps:

-

Lysosomal Entry: Cysteamine enters the lysosome.

-

Disulfide Exchange Reaction: Inside the lysosome, cysteamine participates in a thiol-disulfide exchange reaction with cystine.

-

Formation of Mixed Disulfides: This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine and cysteamine.[2]

-

Alternative Egress: Both cysteine and the cysteine-cysteamine mixed disulfide can then exit the lysosome via alternative transport mechanisms, bypassing the defective cystinosin transporter.[4][5]

This process effectively clears the accumulated cystine from the lysosome, preventing the formation of crystals and subsequent cellular damage.[2]

Quantitative Efficacy of this compound

The efficacy of this compound in reducing intracellular cystine levels has been well-documented in numerous clinical studies. The primary metric for monitoring treatment efficacy is the measurement of white blood cell (WBC) cystine levels.

Table 1: Efficacy of Cysteamine Formulations on Leukocyte Cystine Levels

| Formulation | Patient Population | Mean Baseline WBC Cystine (nmol ½ cystine/mg protein) | Mean Post-Treatment WBC Cystine (nmol ½ cystine/mg protein) | Percentage Reduction | Key Findings |

| Immediate-Release (IR) Cysteamine | 17 patients with nephropathic cystinosis | Not specified | < 0.5 | 58.59% | Effective in decreasing intracellular cystine levels below the target value.[1] |

| Delayed-Release (DR) Cysteamine | 17 patients with nephropathic cystinosis | Not specified | < 0.5 | 51.14% | As effective as IR-cysteamine with fewer reported side effects.[1] |

| Delayed-Release (DR) Cysteamine | 15 treatment-naïve patients <6 years old | 3.2 ± 3.0 | 0.8 ± 0.8 | 75% | Clinically meaningful decreases in WBC cystine concentration.[6] |

Table 2: Long-Term Effects of Cysteamine Therapy

| Study Duration | Patient Population | Key Outcomes | Reference |

| Up to 30 months | 5 children with nephropathic cystinosis | Caused a decline in leukocyte cystine levels to the range seen in clinically unaffected heterozygotes. | [7] |

| Long-term (median follow-up 8 years) | Patients with cystinosis | Good compliance with therapy (leukocyte cystine levels <2 nmol half-cystine/mg protein) was associated with lower incidences of short stature, pubertal delay, hypothyroidism, and diabetes. | [4] |

| Long-term | Patients with cystinosis | Early and continuous treatment delays the progression to end-stage renal disease and improves survival rates.[4] |

Impact on Lysosomal Function

Beyond its primary role in cystine depletion, this compound also has other effects on lysosomal function.

-

Antioxidant Properties: Cysteamine exhibits antioxidant properties, which may contribute to its therapeutic efficacy by protecting cells from oxidative damage.[2]

-

Lysosomal Enzyme Activity: The effect of cysteamine on lysosomal enzyme activity is complex. One study reported that in intact cells, cysteamine inhibited acid prolactin protease and β-galactosidase activity, while the activities of α-mannosidase, acid phosphatase, β-glucuronidase, total arylsulphatase, and hexosaminidase were unchanged. However, in broken cell preparations, cysteamine stimulated acid prolactin protease activity. Further research is needed to fully elucidate the direct impact of cysteamine on the broader spectrum of lysosomal enzymes in the context of cystinosis.

Signaling Pathways Modulated by this compound

Recent research has revealed a more intricate role for cystinosin beyond its function as a cystine transporter, particularly in the context of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.

Cystinosin has been shown to interact with components of the vacuolar H+-ATPase (v-ATPase) and the Ragulator complex, which are crucial for the activation of mTORC1 at the lysosomal surface.[2][8] In the absence of functional cystinosin, mTORC1 signaling is downregulated.[8] Importantly, the decrease in lysosomal cystine levels by cysteamine treatment does not rescue this mTORC1 activation, suggesting that this is a cystine-independent function of cystinosin.[2][8] This finding has significant implications for the development of future therapies for cystinosis, as it suggests that cystine depletion alone may not address all aspects of the disease's pathophysiology.

Experimental Protocols

Measurement of Intracellular Cystine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a sensitive and specific quantification of intracellular cystine levels.

Materials:

-

Whole blood collected in heparinized tubes

-

Reagents for white blood cell (WBC) isolation (e.g., Ficoll-Paque)

-

N-ethylmaleimide (NEM) solution

-

Sulfosalicylic acid (SSA)

-

Internal standard (e.g., deuterated cystine)

-

LC-MS/MS system

Procedure:

-

WBC Isolation: Isolate WBCs (granulocytes or mixed leukocytes) from whole blood using density gradient centrifugation.

-

Cell Lysis and Protein Precipitation: Lyse the isolated WBCs in the presence of NEM to prevent the oxidation of cysteine to cystine. Precipitate proteins using SSA.

-

Sample Preparation: Centrifuge the lysate to pellet the precipitated protein. Collect the supernatant.

-

Internal Standard Addition: Add a known concentration of the internal standard to the supernatant.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate cystine from other components using liquid chromatography and detect and quantify it using tandem mass spectrometry.

-

Data Analysis: Calculate the concentration of cystine in the sample by comparing the peak area of the analyte to that of the internal standard. Normalize the cystine concentration to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Lysosomal Enzyme Activity Assays

These assays are used to assess the impact of cysteamine on the function of specific lysosomal enzymes.

Example: Acid Phosphatase Activity Assay (Colorimetric)

Materials:

-

Cultured cells (e.g., fibroblasts) treated with or without this compound

-

Cell lysis buffer

-

Acid Phosphatase Assay Kit (containing substrate, buffer, and standard)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include an untreated control group.

-

Cell Lysis: Harvest the cells and prepare a cell lysate using a suitable lysis buffer.

-

Assay Preparation: In a 96-well plate, add the cell lysate to the wells. Prepare a standard curve using the provided standard.

-

Substrate Addition: Add the acid phosphatase substrate to each well.

-

Incubation: Incubate the plate at the recommended temperature and time to allow the enzyme to react with the substrate.

-

Stop Reaction: Add the stop solution to terminate the reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the acid phosphatase activity in the samples based on the standard curve and normalize to the total protein concentration of the lysate.

Visualizations

Cysteamine's Mechanism of Action in Bypassing Defective Cystine Transport

Caption: Cysteamine bypasses the defective cystinosin transporter.

Experimental Workflow for Measuring Intracellular Cystine

Caption: Workflow for intracellular cystine measurement.

The Role of Cystinosin in the mTORC1 Signaling Pathway

Caption: Cystinosin's role in mTORC1 signaling.

Conclusion

This compound remains the cornerstone of therapy for cystinosis, effectively reducing lysosomal cystine accumulation and significantly improving patient outcomes. Its mechanism of action, centered on a disulfide exchange reaction, provides a classic example of a substrate reduction therapy. However, emerging research into the dual role of cystinosin in both cystine transport and mTORC1 signaling highlights the complexity of cystinosis pathophysiology. The observation that cysteamine does not correct the mTORC1 signaling defect underscores the need for continued research into novel therapeutic strategies that may complement or enhance the effects of cystine depletion. This technical guide provides a foundational understanding of cysteamine's role in managing cystinosis and is intended to support the ongoing efforts of the scientific community to further unravel the intricacies of this disease and develop more comprehensive treatments.

References

- 1. A comparison of immediate release and delayed release cysteamine in 17 patients with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cystinosin is a Component of the Vacuolar H+-ATPase-Ragulator-Rag Complex Controlling Mammalian Target of Rapamycin Complex 1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystinosis: the evolution of a treatable disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of cysteamine therapy in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cystinosin is a Component of the Vacuolar H+-ATPase-Ragulator-Rag Complex Controlling Mammalian Target of Rapamycin Complex 1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Cysteamine Hydrochloride: A Technical Guide to its Role in Autophagy Stimulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which cysteamine hydrochloride stimulates autophagy. It consolidates findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in autophagy research and the development of therapeutics targeting this fundamental cellular process.

Core Mechanism of Action: Inhibition of Transglutaminase 2 (TG2)

This compound's primary role in stimulating autophagy, particularly in pathological contexts like cystic fibrosis (CF), is linked to its function as an inhibitor of tissue transglutaminase 2 (TG2).[1] In certain disease states, elevated levels of reactive oxygen species (ROS) activate TG2. This activated enzyme mediates the cross-linking of essential autophagy proteins, including Beclin-1 (BECN1), forming insoluble aggregates.[1] This sequestration renders key proteins unavailable for the formation of the autophagosome, effectively blocking the autophagic flux.[1]

Cysteamine intervenes by inhibiting TG2, which prevents this detrimental cross-linking. As a result, crucial proteins like Beclin-1 are liberated, allowing them to participate in the formation of the autophagosome initiation complex, thereby restoring the cell's autophagic capacity.[1] This restoration allows for the clearance of toxic protein aggregates and damaged organelles.[1]

Modulation of Autophagic Flux: A Biphasic Effect

Research in cancer cell lines has revealed that cysteamine can exert a biphasic effect on the autophagy process.[2] In the initial phase of treatment, it enhances the formation of autophagosomes. However, in a later phase, it appears to block autophagic degradation, leading to an accumulation of autophagosomes.[2] This distinction is critical for experimental interpretation; an increase in autophagosome markers may indicate either autophagy induction or a blockage in the final degradation step (lysosomal fusion). Therefore, assessing the complete autophagic flux, rather than just autophagosome numbers, is essential.

Interplay with Key Signaling Pathways

Beclin-1 is a central player in the regulation of autophagy.[3][4] It forms a core complex with the lipid kinase Vps34, which is essential for the nucleation of the autophagosomal membrane.[4] As described, cysteamine's ability to free Beclin-1 from TG2-mediated sequestration is a key aspect of its pro-autophagic activity.[1] The activity of the Beclin-1 complex is tightly regulated by interactions with both positive and negative regulators, placing it at a critical node where various cellular signals converge to control autophagy.[3][4]

The mechanistic target of rapamycin (mTOR) kinase, particularly in the mTORC1 complex, is a master negative regulator of autophagy.[5][6] When mTORC1 is active, it inhibits autophagy by phosphorylating key initiation proteins like ULK1.[6][7]

The relationship between cysteamine and the mTOR pathway appears to be context-dependent. In studies on cystinosis, a lysosomal storage disease, cysteamine treatment alone is effective at clearing lysosomal cystine but does not correct defects in basal autophagy.[8] However, a dual treatment of cysteamine with the mTOR inhibitor everolimus was shown to correct all observed phenotypic abnormalities, including the restoration of basal autophagy.[8][9] This suggests a synergistic relationship where cysteamine addresses the primary lysosomal defect while mTOR inhibition directly activates the autophagic machinery.

Quantitative Analysis of Cysteamine's Effects on Autophagy Markers

The efficacy of cysteamine in modulating autophagy is quantified by measuring changes in key protein markers. The tables below summarize representative quantitative data from studies investigating its effects.

Table 1: Effect of Cysteamine on Autophagy Protein Levels

| Cell Type/Model | Treatment | Target Protein | Observed Effect | Reference |

|---|---|---|---|---|

| Bone Marrow-Derived Macrophages (F508del-CFTR) | Cysteamine (18h) | BECN1 | Significant increase vs. vehicle | [10] |

| Bone Marrow-Derived Macrophages (F508del-CFTR) | Cysteamine (18h) | SQSTM1/p62 | Significant decrease vs. vehicle | [10] |

| HeLa, B16 Melanoma Cells | Cysteamine | Autophagosomes | Accumulation (biphasic effect) | [2] |

| Primary Nasal Cells (CF Patients) | Cysteamine + EGCG | Autophagy | Restoration of function |[11][12] |

Table 2: Functional Outcomes of Cysteamine-Induced Autophagy

| Disease Model | Treatment | Functional Outcome | Quantitative Metric | Reference |

|---|---|---|---|---|

| Cystic Fibrosis (Phase-2 Trial) | Cysteamine + EGCG | Decreased Sweat Chloride | P < 0.001 | [12] |

| Cystic Fibrosis (Phase-2 Trial) | Cysteamine + EGCG | Decreased Sputum CXCL8 & TNF-α | P < 0.001 | [12] |

| Doxorubicin-Resistant MCF-7 Cells | Cysteamine + Doxorubicin | Chemosensitization | Enhanced cell killing |[2] |

Experimental Protocols for Assessing Cysteamine-Induced Autophagy

Accurate assessment of autophagy requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

This is the most common method to monitor autophagy. LC3-I is converted to LC3-II upon autophagy induction, and LC3-II is recruited to the autophagosome membrane. The p62/SQSTM1 protein is a substrate for autophagy and is degraded in the process; thus, its levels decrease when autophagic flux is active.

-

Cell Lysis:

-

Culture and treat cells with this compound at the desired concentration and time course.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (or similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8%-15% SDS-polyacrylamide gel (a higher percentage gel, e.g., 15%, provides better separation of LC3-I and LC3-II).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.[13][14]

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

-

Wash the membrane three times with TBS-T.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control. A higher ratio indicates increased autophagosome formation.

-

Normalize p62 levels to the loading control. A lower level indicates successful autophagic degradation.

-

This assay is crucial to distinguish between an increase in autophagosome formation and a blockage of their degradation. It involves comparing autophagy marker levels in the presence and absence of a lysosomal inhibitor like chloroquine (CQ) or bafilomycin A1.

-

Protocol:

-

Set up four experimental groups: (1) Vehicle Control, (2) Cysteamine alone, (3) Chloroquine alone, (4) Cysteamine + Chloroquine.

-

Treat cells with cysteamine for the desired duration. For groups 3 and 4, add a lysosomal inhibitor (e.g., 25-50 µM chloroquine) for the final 2-4 hours of the cysteamine treatment.[15][16]

-

Harvest cell lysates and perform Western blotting for LC3 and p62 as described in protocol 5.1.

-

-

Interpretation:

-

Increased Flux: If cysteamine induces autophagy, the level of LC3-II in the "Cysteamine + Chloroquine" group will be significantly higher than in the "Cysteamine alone" or "Chloroquine alone" groups. This "further accumulation" indicates that cysteamine is increasing the rate of autophagosome formation, which is then trapped by the lysosomal block.

-

Blocked Flux: If cysteamine were to block flux, there would be little to no difference in LC3-II levels between the "Cysteamine alone" and "Cysteamine + Chloroquine" groups.

-

This microscopic technique visualizes the formation of autophagosomes as distinct puncta within the cell.

-

Protocol:

-

Grow cells on glass coverslips.

-

Treat with cysteamine as required. An autophagic flux experiment can also be performed using a lysosomal inhibitor.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Block with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against LC3 for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.

-

-

Analysis:

-

Visualize cells using a fluorescence or confocal microscope.

-

Count the number of LC3 puncta (dots) per cell. An increase in the number of puncta per cell indicates an accumulation of autophagosomes. Compare results from flux experiments to confirm induction versus blockage.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Autophagy-mediated chemosensitization by cysteamine in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into Beclin 1 interactions with it's regulators for autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]

- 8. Use of Human Induced Pluripotent Stem Cells and Kidney Organoids To Develop a Cysteamine/mTOR Inhibition Combination Therapy for Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defective Cystinosin, Aberrant Autophagy−Endolysosome Pathways, and Storage Disease: Towards Assembling the Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel treatment of cystic fibrosis acting on-target: cysteamine plus epigallocatechin gallate for the autophagy-dependent rescue of class II-mutated CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel treatment of cystic fibrosis acting on-target: cysteamine plus epigallocatechin gallate for the autophagy-dependent rescue of class II-mutated CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beclin-1-independent autophagy mediates programmed cancer cell death through interplays with endoplasmic reticulum and/or mitochondria in colbat chloride-induced hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impairment of chaperone-mediated autophagy leads to selective lysosomal degradation defects in the lysosomal storage disease cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. M2 Muscarinic Receptor Stimulation Induces Autophagy in Human Glioblastoma Cancer Stem Cells via mTOR Complex-1 Inhibition [mdpi.com]

Cysteamine Hydrochloride: An In-depth Technical Guide on its Antimutagenic and Anticarcinogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Cysteamine hydrochloride, a salt of the naturally occurring aminothiol cysteamine, has garnered significant scientific interest for its potential therapeutic applications beyond its established use in treating nephropathic cystinosis.[1][2][3][4] This guide provides a comprehensive technical overview of the existing evidence supporting the antimutagenic and anticarcinogenic properties of this compound, with a focus on its mechanisms of action, experimental data, and relevant cellular pathways.

Executive Summary

Cysteamine is an aminothiol endogenously synthesized in human cells from the degradation of coenzyme-A.[1][2][5] It has demonstrated potent antimutagenic and anticarcinogenic effects in a variety of in vitro and in vivo models.[1][2][5] The primary mechanisms underlying these properties are not yet fully elucidated but are thought to involve:

-

Free Radical Scavenging: Cysteamine acts as a potent antioxidant, neutralizing harmful reactive oxygen species (ROS) that can cause DNA damage.[1][2][4][5][6][7]

-

Inhibition of DNA Synthesis and Cell Proliferation: It has been shown to alter tumor cell proliferation by affecting nucleic acid and protein synthesis.[1][2][5]

-

Modulation of Hormone Regulation: Cysteamine can influence hormone levels, such as norepinephrine, which are involved in cell proliferation.[5]

-

Inhibition of Matrix Metalloproteinases (MMPs): By suppressing MMP activity, cysteamine can hinder tumor invasion and metastasis.[3][5][8]

The efficacy of cysteamine has been observed in various cancer types, including gastrointestinal, pancreatic, sarcoma, hepatocellular carcinoma, and melanoma, leading to significant reductions in lesions and increased survival time in animal models.[1][2][5]

Antimutagenic Properties

Cysteamine has shown a protective effect against mutations induced by various chemical mutagens and radiation.[1][5] Its antimutagenic activity is largely attributed to its ability to directly inactivate mutagens and scavenge free radicals.[5]

2.1. Experimental Evidence

The following table summarizes key findings from studies investigating the antimutagenic effects of cysteamine.

| Mutagen | Test System | Cysteamine Concentration | Outcome | Reference |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Escherichia coli | Not specified | Effective inhibition of mutagenicity | [5] |

| Ethyl methanesulfonate | Drosophila melanogaster | >0.125–0.250 M | Suppression of point mutations and chromosomal breakages | [5] |

| Bleomycin | Saccharomyces cerevisiae | ≥16 mM (hypoxic conditions) | Significant protection from mitotic recombination | [5] |

| X- and γ-radiations | In vivo and in vitro | Not specified | Protection against radiation-induced mutations | [1][5] |

2.2. Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9]

-

Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Procedure: The bacterial strains are exposed to the test substance (e.g., cysteamine) in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

Analysis: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential. Cysteamine has been reported as negative in the Ames test.[10]

Chromosomal Aberration Test

This test evaluates the ability of a substance to induce structural changes in chromosomes.[9]

-

Cell Lines: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral lymphocytes, are used.

-

Procedure: Cells are treated with the test substance at various concentrations.

-

Analysis: Metaphase chromosomes are examined microscopically for aberrations like breaks, gaps, and exchanges. Cysteamine was found to be positive for chromatid and chromosomal aberrations in a rat liver cell line.[10]

Anticarcinogenic Properties

This compound has demonstrated significant anticarcinogenic effects in various cancer models, both in vitro and in vivo.[2][5] Its anticancer activity is multifaceted, involving the inhibition of tumor growth, invasion, and metastasis.

3.1. In Vitro Studies

| Cell Line | Cancer Type | Cysteamine Concentration | Effect | Reference |

| 2607 glioma cells | Neural neoplastic | IC50 (not specified) | Proliferation arrest | [5] |

| HeLa cells | Cervical cancer | Not specified | Inhibition of mitotic cell proliferation | [5] |

| 10 different pancreatic cancer cell lines | Pancreatic cancer | Non-cytotoxic dose | Decreased invasion or migration | [5] |

| U251 and LN229 | Glioblastoma | ≥0.1 mM | Significant decrease in cell migration | [8] |

3.2. In Vivo Studies

| Animal Model | Carcinogen/Tumor Model | This compound Dosage | Outcome | Reference |

| Rats | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 25 or 50 mg/kg body weight | Significantly reduced incidence and number of gastric adenocarcinomas | [11] |

| Rats | Azoxymethane | Not specified | Inhibition of colon carcinogenesis | [5] |

| Mice | Xenograft tumor models | Not specified | Reduced invasion and metastasis, prolonged survival | [3] |

3.3. Experimental Protocols

Wound Healing Assay (Cell Migration)

-

Cell Culture: A confluent monolayer of cancer cells (e.g., U251, LN229) is created in a culture plate.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Treatment: The cells are then treated with different concentrations of this compound.

-

Analysis: The rate of wound closure is monitored and photographed at different time points. A delay in wound closure in treated cells compared to control indicates inhibition of cell migration.[8]

Cell Invasion Assay (Boyden Chamber Assay)

-

Chamber Setup: A two-chamber system is used, separated by a porous membrane coated with an extracellular matrix component (e.g., Matrigel).

-

Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium, with a chemoattractant (e.g., serum-containing medium) in the lower chamber.

-

Treatment: this compound is added to the upper chamber with the cells.

-

Analysis: After incubation, the non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the membrane to the lower surface are stained and counted.

Mechanisms of Action and Signaling Pathways

The antimutagenic and anticarcinogenic effects of this compound are mediated through several interconnected pathways.

4.1. Antioxidant Activity and ROS Scavenging

Cysteamine is a potent scavenger of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and hydrogen peroxide (H2O2).[7][12] By reducing oxidative stress, cysteamine protects cellular components, including DNA, from damage that can lead to mutations and carcinogenesis.[6][13][14] It also increases the intracellular levels of glutathione (GSH), a major endogenous antioxidant.[7][15][16]

Caption: Cysteamine's antioxidant and antimutagenic mechanism.

4.2. Inhibition of Matrix Metalloproteinases (MMPs) and Metastasis

Cysteamine has been shown to inhibit the activity of MMPs, particularly MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[3][5][8] The inhibition of MMPs by cysteamine appears to be linked to the downregulation of transglutaminase 2 (TGM2) expression.[8]

Caption: Cysteamine's inhibition of the MMP-mediated invasion pathway.

4.3. Experimental Workflow for Assessing Anticarcinogenic Potential

A typical workflow for evaluating the anticarcinogenic properties of a compound like this compound involves a multi-step process, from initial in vitro screening to in vivo validation.

Caption: Workflow for evaluating anticarcinogenic potential.

Conclusion and Future Directions

This compound is a promising agent with demonstrated antimutagenic and anticarcinogenic properties.[2][5] Its high safety profile and existing FDA approval for other indications make it an attractive candidate for further investigation as a cancer preventive or therapeutic agent.[1][3]

Future research should focus on:

-

Elucidating the precise molecular mechanisms and signaling pathways involved in its anticancer effects.[2][5]

-

Conducting comprehensive in vivo studies in various cancer models to determine optimal dosing and treatment regimens.

-

Initiating clinical trials to evaluate the safety and efficacy of this compound in human cancer patients, both as a monotherapy and in combination with existing chemotherapeutic agents.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on the Antimutagenic and Anticancer Effects of Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. A Review on the Antimutagenic and Anticancer Effects of Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Cysteamine Suppresses Cancer Cell Invasion and Migration in Glioblastoma through Inhibition of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinmedjournals.org [clinmedjournals.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Inhibitory effect of prolonged administration of cysteamine on experimental carcinogenesis in rat stomach induced by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Effect of cysteamine on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cysteamine Hydrochloride in Animal Models of Nephropathic Cystinosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephropathic cystinosis is an autosomal recessive lysosomal storage disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1][2] The dysfunction of this transporter leads to the accumulation of cystine within lysosomes, forming crystals that cause cellular damage across various tissues, most notably the kidneys and eyes.[1][2] The primary clinical manifestation is a renal Fanconi syndrome that progresses to end-stage renal disease, typically within the first decade of life if left untreated.[1]

Cysteamine hydrochloride is the current standard-of-care treatment for nephropathic cystinosis. It acts by entering the lysosome and converting cystine into cysteine and a cysteine-cysteamine mixed disulfide.[3] These molecules can then exit the lysosome via alternative transporters, bypassing the defective cystinosin and reducing the intralysosomal cystine load.[3] Animal models, particularly the Ctns knockout (Ctns-/-) mouse, are invaluable tools for studying the pathophysiology of cystinosis and for the preclinical evaluation of novel therapies.[1][2] These models recapitulate key features of the human disease, including cystine accumulation and, depending on the genetic background, renal dysfunction.[4]

These application notes provide detailed protocols for the use of this compound in Ctns-/- mouse models of nephropathic cystinosis, covering drug administration, efficacy assessment, and the analysis of relevant cellular pathways.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative effects of this compound treatment in Ctns-/- mouse models.

Table 1: Reduction of Tissue Cystine Content

| Tissue | Cysteamine HCl Dose | Treatment Duration | Cystine Reduction (%) | Reference |

| Liver | 400 mg/kg/day | 60 days | 77% | [5] |

| Kidney | 400 mg/kg/day | 60 days | 50% | [5] |

| Kidney | 400 mg/kg/day | 14 months | 93% | [6] |

| Lung | 400 mg/kg/day | 60 days | 49% | [5] |

| Muscle | 400 mg/kg/day | 60 days | 52% | [5] |

| Brain | 400 mg/kg/day | 60 days | 34% | [5] |

| Spleen | 400 mg/kg/day | 60 days | 13% | [5] |

Table 2: Improvement in Renal Histological and Functional Parameters

| Parameter | Cysteamine HCl Dose | Treatment Duration | Observation | Reference |

| Number of LAMP1-positive structures (Kidney) | 400 mg/kg/day | 14 months | 70% reduction | [7] |

| Area of LAMP1-positive structures (Kidney) | 400 mg/kg/day | 14 months | 76% decrease (relative), 72% decrease (absolute) | [7] |

| Area of Proximal Tubules (Kidney) | 400 mg/kg/day | 14 months | Significant increase (42.1% of parenchyma vs. 10.5% in untreated) | [7] |

| Creatinine Clearance | 400 mg/kg/day | 14 months | Restoration of function (0.76 vs. 0.44 in untreated) | [7] |

Signaling Pathways and Mechanism of Action

Cysteamine's Mechanism of Action

Cysteamine's therapeutic effect is a direct chemical process within the lysosome. The diagram below illustrates this well-established mechanism.

Caption: Cysteamine enters the lysosome and reduces cystine, bypassing the defective cystinosin transporter.

Cellular Pathways Affected in Cystinosis

Cystine accumulation triggers a cascade of cellular dysfunctions. Key affected pathways include mTOR signaling, autophagy, and apoptosis. Cysteamine treatment effectively reduces cystine levels but may not correct all downstream pathway alterations.

Caption: Pathological signaling in cystinosis and the primary target of cysteamine therapy.

Experimental Protocols

This compound Administration to Ctns-/- Mice

This protocol describes the oral administration of this compound, the most common route for preclinical studies.

Materials:

-

This compound (e.g., Cystagon®)

-

Ctns-/- mice (C57BL/6 background is recommended for a more pronounced renal phenotype)

-

Standard rodent chow or purified diet powder

-

Drinking water bottles

-

Metabolic cages (for monitoring water/food intake)

-

Scale for weighing mice

Procedure (Two Common Methods):

A. Administration in Drinking Water:

-

Dosage Calculation: Calculate the total daily dose required based on the average weight of the mice in a cage and the target dose (e.g., 200-400 mg/kg/day).

-

Solution Preparation: Dissolve the calculated amount of this compound in the daily volume of drinking water consumed by the mice in that cage. Prepare this solution fresh each day , as cysteamine can oxidize.

-

Administration: Replace the standard water bottle with the cysteamine-containing water bottle.

-

Monitoring: Monitor water consumption daily to ensure accurate dosing. If consumption drops, consider Method B.

B. Administration in Diet:

-

Dosage Calculation: Calculate the amount of cysteamine needed per kilogram of chow based on the average daily food consumption of the mice and the target dose (e.g., 400 mg/kg/day).

-